molecular formula C16H21N5O2 B8367970 tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8367970
M. Wt: 315.37 g/mol
InChI Key: XCHXYVGJPZMYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H21N5O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)12-4-5-13-14(17)18-10-19-21(12)13/h4-6,10H,7-9H2,1-3H3,(H2,17,18,19)

InChI Key

XCHXYVGJPZMYGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C3N2N=CN=C3N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[4-amino-5-(2-benzyl-2H-indazol-6-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidine-1-carboxylate (325 mg, 0.62 mmol) in dichloromethane (3 mL) was added trifluoroacetic acid (1 mL). The reaction was stirred (rt) for 17 h. The mixture was made basic (pH 9) with the addition of saturated aqueous NaHCO3 and the layers were separated. The aqueous phase was back extracted with dichloromethane (2×10 mL) and the combined organics were washed with brine, dried (Na2SO4), and evaporated to afford 299 mg (100%) of the desired product, which contained trace impurities. 1H NMR (300 MHz, DMSO-d6) δ 8.53 (s, 1 H), 7.87 (s, 1 H), 7.78 (d, 1 H), 7.57 (s, 1 H), 7.36-7.30 (m, 5 H), 7.13 (d, 1 H), 6.55 (s, 1 H), 5.64 (s, 2 H), 3.41 (br s, 1 H), 3.30-3.18 (m, 1 H), 3.07 (d, 2 H), 2.75-2.64 (m, 2H), 1.97 (d, 2 H), 1.68-1.53 (m, 2 H); ES-MS m/z 424.3 [M+H]+, HPLC RT (min) 0.78.
Name
tert-butyl 4-[4-amino-5-(2-benzyl-2H-indazol-6-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]piperidine-1-carboxylate
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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